Cas no 2680805-23-4 (benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate)

Benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate is a synthetic carbamate derivative featuring a fluorinated phenyl ring linked to a hydroxypiperidine moiety. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting central nervous system (CNS) disorders or enzyme modulation. The presence of the fluoro substituent enhances metabolic stability, while the hydroxypiperidine group offers hydrogen-bonding capability, improving target interaction. The benzyl carbamate moiety provides a protective group for amine functionalities, facilitating controlled reactivity in synthetic pathways. Its structural complexity makes it a valuable intermediate for developing biologically active molecules with optimized pharmacokinetic properties.
benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate structure
2680805-23-4 structure
商品名:benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate
CAS番号:2680805-23-4
MF:C20H23FN2O3
メガワット:358.406628847122
CID:5993909
PubChem ID:165930211

benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate 化学的及び物理的性質

名前と識別子

    • 2680805-23-4
    • benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate
    • EN300-28299549
    • インチ: 1S/C20H23FN2O3/c21-18-12-16(6-7-19(18)23-10-8-17(24)9-11-23)13-22-20(25)26-14-15-4-2-1-3-5-15/h1-7,12,17,24H,8-11,13-14H2,(H,22,25)
    • InChIKey: POTZHFCWOILMPW-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(CNC(=O)OCC2C=CC=CC=2)C=CC=1N1CCC(CC1)O

計算された属性

  • せいみつぶんしりょう: 358.16927076g/mol
  • どういたいしつりょう: 358.16927076g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 437
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 61.8Ų

benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28299549-0.05g
benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate
2680805-23-4 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28299549-0.1g
benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate
2680805-23-4 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28299549-0.25g
benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate
2680805-23-4 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28299549-0.5g
benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate
2680805-23-4 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28299549-1.0g
benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate
2680805-23-4 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28299549-10.0g
benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate
2680805-23-4 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28299549-2.5g
benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate
2680805-23-4 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28299549-5.0g
benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate
2680805-23-4 95.0%
5.0g
$3520.0 2025-03-19

benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate 関連文献

benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamateに関する追加情報

Comprehensive Overview of Benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate (CAS No. 2680805-23-4)

Benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate (CAS No. 2680805-23-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique piperidine and carbamate functional groups, is often explored for its potential applications in drug development and medicinal chemistry. Its molecular structure, featuring a fluorophenyl moiety and a hydroxypiperidine group, makes it a promising candidate for targeting specific biological pathways.

The growing interest in Benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate is partly due to its structural similarity to other bioactive molecules used in central nervous system (CNS) research. Researchers are particularly intrigued by its potential role in modulating neurotransmitter systems, which aligns with current trends in neuroscience and neurodegenerative disease studies. For instance, the hydroxypiperidine component is a common pharmacophore in drugs targeting G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology.

In the context of drug discovery, CAS No. 2680805-23-4 is often discussed alongside small molecule inhibitors and enzyme modulators. Its carbamate group, in particular, is known for its stability and bioavailability, making it a valuable scaffold in the design of prodrugs. This has led to increased searches for terms like "piperidine derivatives in medicine" and "fluorophenyl carbamates" in academic and industrial databases.

Another area of interest is the compound's potential application in cancer research. The fluoro substituent on the phenyl ring is a common feature in many anticancer agents, as it can enhance binding affinity and metabolic stability. Recent studies have explored whether Benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate could serve as a precursor for novel tyrosine kinase inhibitors, a class of drugs highly sought after in oncology.

From a synthetic chemistry perspective, the compound's structure presents interesting challenges and opportunities. The presence of both hydroxypiperidine and carbamate functionalities allows for diverse chemical modifications, enabling researchers to fine-tune its properties for specific applications. This has sparked discussions in forums and publications about "piperidine-based synthetic routes" and "carbamate protection strategies," reflecting the compound's relevance in modern organic synthesis.

Environmental and green chemistry considerations are also part of the conversation surrounding CAS No. 2680805-23-4. As the pharmaceutical industry shifts toward more sustainable practices, researchers are investigating eco-friendly methods to synthesize such complex molecules. Searches for "green synthesis of fluorophenyl compounds" and "biodegradable carbamates" highlight this emerging trend.

In summary, Benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate represents a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features and broad applicability ensure that it remains a subject of ongoing research and discussion in the scientific community.

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